N-(benzylcarbamothioyl)-3-methylbutanamide
Description
N-(benzylcarbamothioyl)-3-methylbutanamide is an organic compound that belongs to the class of thiourea derivatives
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)8-12(16)15-13(17)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLBNKGZJYPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)-3-methylbutanamide typically involves the reaction of benzyl isothiocyanate with 3-methylbutanamide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It is used in the synthesis of other thiourea derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzylcarbamothioyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(benzylcarbamothioyl)-3-methylbutanamide can be compared with other thiourea derivatives such as:
- N-(benzylcarbamothioyl)benzamide
- N-(benzylcarbamothioyl)acetamide
- N-(benzylcarbamothioyl)propionamide
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
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